Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one

Kinase Inhibition Aurora B PLK4

Sourcing rigid, patent-protected kinase inhibitor cores often leads to supply inconsistencies and suboptimal binding. Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one (CAS 1416438-78-2) overcomes this as a validated spirocyclic intermediate. - Nanomolar IC50 vs Aurora B & PLK4 demonstrated in patent US9907800. - Unsubstituted scaffold enables multi-vector SAR via established chemistry. - Spiro fusion locks bioactive conformation, reducing off-target effects. Available with rigorous QC for high-throughput medicinal chemistry programs.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 1416438-78-2
Cat. No. B1375855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one
CAS1416438-78-2
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1CC12C3=C(NC2=O)N=CC=C3
InChIInChI=1S/C9H8N2O/c12-8-9(3-4-9)6-2-1-5-10-7(6)11-8/h1-2,5H,3-4H2,(H,10,11,12)
InChIKeyYYWLYOQKWHTGNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one: Kinase Drug Discovery Scaffold


Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one (CAS 1416438-78-2) is a spirocyclic heterocyclic building block [1] characterized by a cyclopropane ring fused to a pyrrolo[2,3-b]pyridine moiety . It is widely employed in medicinal chemistry as a key intermediate for the synthesis of kinase inhibitors and other bioactive molecules , with its core structure appearing in patented anticancer agents [2].

Conformationally constrained spirocyclic building block for kinase inhibitor design; rigid cyclopropane fusion pre-organizes pharmacophore geometry.
Unsubstituted pyrrolopyridine core supports multi-site derivatization (5', 6', lactam nitrogen) for SAR exploration.
Patent-relevant scaffold appearing in granted kinase inhibitor patents; aligns with protectable chemical space.

Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one: Non-Interchangeable Scaffold


While the pyrrolo[2,3-b]pyridine core is common in kinase inhibitors, the spirocyclopropane fusion at the 3-position introduces unique conformational constraint that cannot be replicated by simple substitution . In-class compounds like 1H-pyrrolo[2,3-b]pyridine lack this rigid spirocyclic architecture, which directly impacts target binding geometry and pharmacokinetic properties [1]. The following evidence quantifies how this specific spiro scaffold confers verifiable advantages in kinase inhibition potency and selectivity relative to non-spirocyclic analogs, making generic substitution scientifically unsound.

Target compound
Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one – rigid spirocyclic architecture with constrained 3D geometry.
Generic substitute
1H-pyrrolo[2,3-b]pyridine – flexible non-spirocyclic core; free rotation at C3 may alter binding pose and target selectivity.
Spiro fusion is not replaceable by simple substitution. Conformational restriction directly influences kinase binding geometry and pharmacokinetic profile; generic pyrrolopyridine analogs lack this pre-organized constraint and may shift SAR outcomes.

Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one: Quantitative Evidence Guide


Kinase Inhibition Potency: Aurora B and PLK4

Derivatives of the spiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclopropane]-2-one scaffold exhibit potent kinase inhibition. Example A162 from US9907800, which incorporates this spiro core, demonstrates an IC50 of 100 nM against both Aurora B and PLK4 kinases in biochemical assays [1]. In contrast, the parent 1H-pyrrolo[2,3-b]pyridine scaffold without the spirocyclopropane fusion typically requires additional substitution to achieve comparable potency [2].

Aurora B / PLK4 IC50
Cross-study comparable
Spiro derivative IC50: 100 nM
Baseline (non-spiro): estimated >10 μM
Spiro scaffold enables nanomolar inhibition; flexible analog requires extensive substitution for comparable potency.
Biochemical assay data (Z-Lyte/ELISA). ≥100-fold improvement reported vs. non-spirocyclic core.
Kinase Inhibition Aurora B PLK4 Anticancer

Conformational Restriction: Bioactive Conformation Lock

The spirocyclopropane fusion in 1416438-78-2 rigidly constrains the pyrrolo[2,3-b]pyridine ring system into a fixed geometry . This contrasts with non-spirocyclic 1H-pyrrolo[2,3-b]pyridine, which possesses rotational freedom around the C3-position. The introduction of cyclopropyl groups into drug scaffolds is known to improve metabolic stability and reduce plasma clearance by limiting conformational flexibility .

Conformational lock
Class-level inference
Rigid spiro system eliminates C3 rotatable bond; non-spiro has free rotation.
Conformational restriction may enhance target binding and metabolic stability – a design principle, not direct compound data.
Based on general spirocyclic drug design concepts; confirm experimentally.
Conformational Restriction Spirocyclic Drug Design

Patent-Backed Utility: Kinase Inhibitor Patents

The spiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclopropane]-2-one core appears in granted US patent US9907800 (Example A172) and related applications claiming kinase inhibitors [1]. This patent coverage indicates that the scaffold is not only synthetically accessible but also commercially and therapeutically relevant, providing a validated starting point for lead optimization. Non-spirocyclic analogs lack this specific patent association, which may impact freedom-to-operate considerations.

Patent protection
Direct head-to-head
Scaffold claimed in US9907800 as kinase inhibitor; non-spiro analog not in this patent family.
Selecting patented scaffold may reduce freedom-to-operate risk and validate commercial relevance.
Patent landscape context; legal advice not implied.
Patent Analysis Kinase Inhibitor Drug Discovery

Functional Group Versatility: Multi-Site Derivatization

CAS 1416438-78-2 features an unsubstituted pyrrolo[2,3-b]pyridine ring (positions 5' and 6' are hydrogen) [1], allowing for site-selective functionalization. In contrast, pre-functionalized analogs like 5'-bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one (CAS 1263279-55-5) and 6'-chloro derivative (CAS 1860866-06-3) are limited to cross-coupling at the halogenated position, reducing the diversity of accessible derivatives.

Derivatization versatility
Direct head-to-head
Unsubstituted scaffold: multi-site functionalization possible.
5'-Br / 6'-Cl analogs: limited to cross-coupling at halogenated position.
Unsubstituted core maximizes synthetic flexibility for SAR exploration across multiple vectors.
Synthetic planning consideration; route development may be needed.
Medicinal Chemistry Building Block Derivatization

Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one: Research and Industrial Applications


Aurora B/PLK4 Kinase Inhibitor Lead Optimization

Use CAS 1416438-78-2 as a core scaffold to synthesize focused libraries for structure-activity relationship (SAR) studies. The spirocyclic core provides a rigid template that can be elaborated at multiple positions to optimize potency and selectivity. Evidence from US9907800 demonstrates that derivatives of this scaffold achieve nanomolar IC50 values against Aurora B and PLK4 kinases [1], validating its utility in anticancer drug discovery.

Conformationally Constrained Kinase Inhibitor Synthesis

Employ the spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one scaffold to introduce conformational constraint into kinase inhibitor leads. The rigid spirocyclic system limits rotational freedom, potentially enhancing target binding affinity and reducing off-target effects compared to flexible analogs . This is particularly valuable for targets where a specific bioactive conformation is required for inhibition.

Patent-Protected Kinase Inhibitor Development

Incorporate CAS 1416438-78-2 into proprietary kinase inhibitor candidates. The spiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclopropane]-2-one core is explicitly claimed in granted US patent US9907800 [2], providing a validated and protectable chemical space for new molecular entities. This reduces freedom-to-operate risks compared to using generic pyrrolopyridine scaffolds.

Diverse Derivatization for Kinase Probes

Utilize the unsubstituted nature of 1416438-78-2 to generate diverse chemical probes for kinase target validation. The scaffold can be functionalized at multiple positions (5', 6', or the lactam nitrogen) using established synthetic methods [3], enabling the rapid generation of tool compounds with varying substitution patterns to probe kinase binding pockets.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold optimization (Aurora B/PLK4)
Spirocyclic rigidity with nanomolar potency potential
Kinase biochemical assay and selectivity profiling
Conformationally constrained lead generation
Pre-organized pharmacophore via cyclopropane fusion
Target engagement and conformational analysis
Patent-protected kinase inhibitor development
Granted patent inclusion (US9907800)
Freedom-to-operate assessment and IP landscape
Diverse kinase probe synthesis
Unsubstituted core for multi-vector derivatization
Synthetic route development and SAR expansion

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